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C12H18CuO6

Supercritical fluid deposition ULSI metallization Cu precursor adhesion

Copper(II) acetylacetonate (Cu(acac)₂, CAS 14284-06-1, synonym CAS 13395-16-9 for the anhydrous bis-chelated form C₁₀H₁₄CuO₄; the input formula C₁₂H₁₈CuO₆ corresponds to a hydrated or adducted variant) is a homoleptic Cu(II) β-diketonate complex featuring square-planar coordination by two bidentate acetylacetonate ligands. It appears as a blue crystalline solid with a molecular weight of 261.76 g·mol⁻¹ (anhydrous), a sublimation onset near 160 °C at reduced pressure (9.8 mmHg), and decomposition at approximately 284 °C.

Molecular Formula C12H18CuO6
Molecular Weight 321.81 g/mol
CAS No. 14284-06-1
Cat. No. B084332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC12H18CuO6
CAS14284-06-1
Molecular FormulaC12H18CuO6
Molecular Weight321.81 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].[Cu+2]
InChIInChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*4,7H,3H2,1-2H3;/q;;+2/p-2
InChIKeyZIOMCXDUWKRZJH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(II) Acetylacetonate Cu(acac)2 CAS 14284-06-1: Procurement-Relevant Physicochemical and Performance Profile


Copper(II) acetylacetonate (Cu(acac)₂, CAS 14284-06-1, synonym CAS 13395-16-9 for the anhydrous bis-chelated form C₁₀H₁₄CuO₄; the input formula C₁₂H₁₈CuO₆ corresponds to a hydrated or adducted variant) is a homoleptic Cu(II) β-diketonate complex featuring square-planar coordination by two bidentate acetylacetonate ligands . It appears as a blue crystalline solid with a molecular weight of 261.76 g·mol⁻¹ (anhydrous), a sublimation onset near 160 °C at reduced pressure (9.8 mmHg), and decomposition at approximately 284 °C . The compound exhibits low aqueous solubility (0.2 g·L⁻¹ at 20 °C) but dissolves readily in chloroform, dichloromethane, DMF, and acetylacetone, and is stable against hydrolysis under normal handling conditions . Widely employed as a homogeneous and heterogeneous catalyst precursor, a chemical vapor deposition (CVD) and atomic layer deposition (ALD) precursor for copper and copper oxide thin films, and a synthon for metal-organic frameworks and nanomaterials, Cu(acac)₂ occupies a distinct position among divalent metal acetylacetonates and copper β-diketonate complexes in terms of its combined volatility, thermal stability, and catalytic selectivity .

Why Generic Substitution of Cu(acac)2 (CAS 14284-06-1) with In-Class Analogs Carries Quantifiable Performance Risk


The metal acetylacetonate family is chemically diverse: changing the metal center alters catalytic activity, ligand lability, and redox behavior, while modifying the β-diketonate ligand (e.g., fluorination or alkyl substitution) shifts volatility, thermal stability, and surface interaction properties by orders of magnitude . A direct head-to-head comparison of four divalent metal bis(acetylacetonate) complexes—Co, Ni, Cu, and Zn—in silica sol-gel catalysis revealed that activity decreases monotonically from Co(II) to Zn(II), with Cu(acac)₂ occupying a specific intermediate rank that cannot be extrapolated from periodic trends alone . In supercritical fluid deposition (SCFD), the fluorinated analog Cu(hfac)₂ delivers higher scCO₂ solubility but deposits Cu films with poor adhesion and hazy morphology due to interfacial fluorine contamination, whereas the non-fluorinated Cu(acac)₂ yields smoother films with superior adhesion—a trade-off that directly governs ULSI metallization yield . Similarly, Zn(acac)₂ undergoes thermal decomposition below 200 °C, precluding its use in vapor-phase processes where Cu(acac)₂ remains intact and evaporates without residue . These examples illustrate that substitution among seemingly similar metal acetylacetonates or β-diketonate complexes is not reliably safe; only compound-specific quantitative evidence can guide selection.

Cu(acac)2 CAS 14284-06-1: Quantitative Head-to-Head Differentiation Evidence for Procurement Decision-Making


SCFD Film Morphology and Adhesion: Cu(acac)₂ vs. Cu(hfac)₂ and Cu(DPM)₂ on TiN Underlayers

In a systematic three-precursor evaluation for Cu supercritical fluid deposition (SCFD) onto TiN underlayers for ULSI metallization, Cu(acac)₂ delivered the lowest nucleation temperature and the smoothest surface morphology among the three candidates, despite having the lowest solubility in supercritical CO₂. The fluorinated Cu(hfac)₂ had the highest scCO₂ solubility but produced hazy films with poor adhesion due to fluorine accumulation at the Cu/TiN interface. Cu(DPM)₂ and Cu(acac)₂, both non-fluorinated, dramatically improved adhesion. This dataset directly quantifies a morphology-reliability trade-off that determines process yield in semiconductor metallization .

Supercritical fluid deposition ULSI metallization Cu precursor adhesion

Thermal Stability During Vapor-Phase Processing: Cu(acac)₂ Evaporates Intact While Zn(acac)₂ Decomposes Below 200 °C

Isothermal thermogravimetric analysis (TGA) under inert atmosphere demonstrated that Cu(acac)₂ evaporates cleanly without residuals, enabling reliable Knudsen-cell vapor pressure measurements and consistent CVD precursor delivery. Sublimation pressures of Cu(acac)₂ were measured at 0.022 Pa (367.65 K) to 19.9 Pa (442.85 K), yielding an enthalpy of sublimation of 121.6 kJ·mol⁻¹ [(363–443) K]. In contrast, Zn(acac)₂ thermally decomposes below 200 °C, precluding its use as a vapor-phase precursor entirely . Among other acetylacetonates screened, V(acac)₃, Tm(acac)₃, and Dy(acac)₃ also showed decomposition, while only Cu(acac)₂ and Ru(acac)₃ evaporated without residue .

CVD/ALD precursor Thermal stability Vapor pressure

Catalytic Activity Ranking in Silica Sol-Gel Condensation: Co(acac)₂ > Ni(acac)₂ > Cu(acac)₂ > Zn(acac)₂ with Distinct 1/2-Order Kinetics

A controlled comparative study of divalent transition metal bis(acetylacetonate) complexes—Co(II), Ni(II), Cu(II), and Zn(II)—in the catalysis of silica sol-gel condensation established a definitive activity ranking: Co(acac)₂ > Ni(acac)₂ > Cu(acac)₂ > Zn(acac)₂. The reaction exhibited half-order (1/2) dependence on metal complex concentration, contrasting with first-order dependence for hydroxide base catalysts, indicating a mechanistically distinct condensation pathway in which the first ligand-dissociation product Mᴵᴵ(acac)⁺ is the active catalytic species. Catalytic activity was shown to be proportional to the degree of ligand dissociation of the metal complex .

Sol-gel catalysis Condensation kinetics Metal acetylacetonate activity order

scCO₂ Solubility for Supercritical Fluid-Based Nanocomposite Synthesis: Cu(acac)₂ vs. Co(acac)₂

The solubility of Cu(acac)₂ and Co(acac)₂ in supercritical CO₂ was measured in parallel using an extraction-based circulation method. At 313–333 K and 11–24 MPa, Cu(acac)₂ solubility ranged from 2.3 × 10⁻² to 14.1 × 10⁻² g·L⁻¹, while Co(acac)₂ solubility was 6.9 × 10⁻² to 13.4 × 10⁻² g·L⁻¹. Cu(acac)₂ thus offers a wider dynamic range of accessible loading concentrations, extending to lower values than Co(acac)₂, while reaching comparable maximum solubility at the upper end . The experimental data were fitted to a semi-empirical model with AARD values of 4.58% (Cu(acac)₂) and 2.14% (Co(acac)₂), enabling predictive solubility estimation for process design .

Supercritical CO₂ solubility Nanocomposite impregnation Metal precursor loading

Urethane Formation Catalysis: Cu(acac)₂ Outperforms Industrial DBTDL Catalyst, with Fe(acac)₃ as Higher-Activity Alternative

In the model reaction between hexamethylene diisocyanate (HDI) and ethanol for polyurethane formation, Cu(acac)₂ exhibited catalytic activity substantially exceeding the commercial standard dibutyltin dilaurate (DBTDL, turnover rate 29 h⁻¹, no diurethane formed) . While Fe(acac)₃ was the superior catalyst in this system (diurethane selectivity 90%, turnover rate 74 h⁻¹), Cu(acac)₂ provides a non-iron alternative with catalytic performance intermediate between Fe(acac)₃ and the industrial tin-based catalyst. When the alcohol was changed to 2-hydroxypropyl propionate (PPOH), Fe(acac)₃ reached a turnover rate of 77 h⁻¹ with 100% diurethane selectivity, while DBTDL gave only 19 h⁻¹ with no diurethane .

Polyurethane catalysis Isocyanate-alcohol addition Metal β-diketonate catalyst

Oxidative Coupling Reaction Selectivity: Cu(acac)₂ Provides Distinct Product Distribution vs. Cu(OAc)₂ and Fluorinated Analogs

In a ligand-directed oxidative coupling reaction screened across multiple copper sources under standardized conditions (dioxane solvent, 0.2 equiv catalyst), Cu(acac)₂ gave 62% substrate conversion with 55% yield of product 3a and 2% yield of side-product 4a at 40 °C. Under the same conditions, Cu(OAc)₂ gave 70% conversion, 39% yield of 3a, and 7% yield of 4a at 70 °C, while Cu(hfacac)₂ (the hexafluoroacetylacetonate analog) reached 87% conversion with 81% yield of 3a and 0% of 4a at 40 °C . This dataset reveals that Cu(acac)₂ offers a distinct selectivity-conversion profile: lower conversion but higher selectivity for 3a vs. 4a (55:2 ratio, ~27:1) compared to Cu(OAc)₂ (39:7 ratio, ~5.6:1), and a different selectivity pattern than the highly active but fluorinated Cu(hfacac)₂.

Oxidative coupling Cu catalyst selectivity β-Diketonate ligand effect

High-Confidence Application Scenarios for Cu(acac)₂ CAS 14284-06-1 Based on Verified Quantitative Differentiation


ULSI Copper Metallization via Supercritical Fluid Deposition (SCFD)

When depositing Cu onto TiN barrier layers for ultra-large-scale integration (ULSI) interconnects, Cu(acac)₂ is the preferred non-fluorinated precursor because it yields the lowest nucleation temperature and the smoothest film morphology among Cu(hfac)₂, Cu(DPM)₂, and Cu(acac)₂, while avoiding the fluorine-induced delamination that plagues Cu(hfac)₂-derived films . Process engineers should account for Cu(acac)₂'s lower scCO₂ solubility relative to fluorinated analogs by optimizing co-solvent composition and pressure, but the gain in adhesion reliability and surface smoothness is the decisive selection criterion .

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of CuO and Cu Thin Films

Cu(acac)₂ is a qualified CVD/ALD precursor because it evaporates cleanly without thermal decomposition residues, in contrast to Zn(acac)₂ (decomposes below 200 °C) and several other metal acetylacetonates that leave non-volatile residues. Its sublimation enthalpy of 121.6 kJ·mol⁻¹ and vapor pressure ranging from ~0.02 Pa (368 K) to ~20 Pa (443 K) enable controlled precursor delivery in standard hot-wall CVD reactors . The compound has been successfully used to deposit crystalline CuO thin films with demonstrated NO₂ gas-sensing response down to 1 ppm .

Sol-Gel Synthesis of Metal-Doped Silica Materials with Controlled Condensation Kinetics

In silica sol-gel processing, Cu(acac)₂ serves as a condensation catalyst with intermediate activity (Co > Ni > Cu > Zn) and 1/2-order kinetics, distinct from the first-order kinetics of hydroxide catalysts . This makes Cu(acac)₂ suitable when gelation must proceed at a moderate, controllable rate—for example, when incorporating temperature-sensitive dopants or templating mesoporous structures where rapid Co(acac)₂-catalyzed condensation would compromise pore ordering .

Polyurethane Coating Formulation as a Non-Tin Catalyst for Isocyanate-Alcohol Cure

Cu(acac)₂ catalyzes urethane formation between hexamethylene diisocyanate (HDI) and alcohols with activity substantially exceeding the industrial standard dibutyltin dilaurate (DBTDL, turnover rate 29 h⁻¹, zero diurethane selectivity). Although Fe(acac)₃ achieves higher activity (74–77 h⁻¹), Cu(acac)₂ provides a tin-free alternative with proven intermediate performance for applications where iron catalysts are incompatible (e.g., due to color, redox interference, or substrate sensitivity) .

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